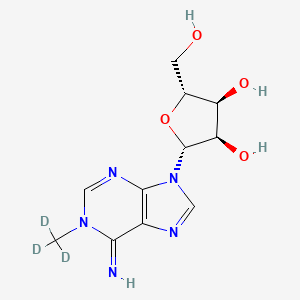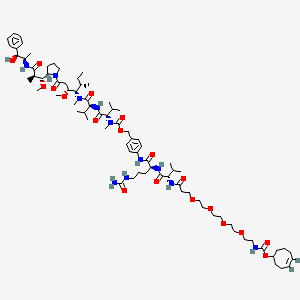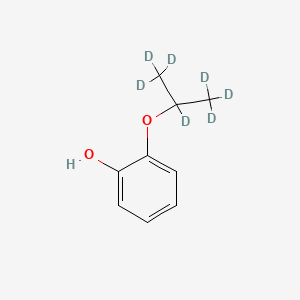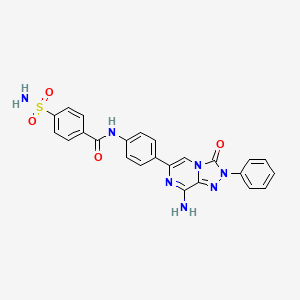
hA2A/hCA XII modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El modulador hA2A/hCA XII 1, también conocido como compuesto 14, es un derivado de triazolopirazina. Es un potente antagonista del receptor humano de adenosina A2A y un potente inhibidor de la anhidrasa carbónica humana XII. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer debido a su acción inhibitoria dual sobre estos objetivos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del modulador hA2A/hCA XII 1 implica la formación de un núcleo de triazolopirazina. Las rutas de síntesis específicas y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente en detalle. Los métodos generales para sintetizar triazolopirazinas suelen implicar reacciones de ciclización en condiciones controladas .
Métodos de Producción Industrial
Los métodos de producción industrial para el modulador hA2A/hCA XII 1 no se detallan explícitamente en la literatura disponible. Generalmente, estos compuestos se producen mediante procesos de síntesis orgánica de varios pasos, que se amplían de los procedimientos de laboratorio a escalas industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El modulador hA2A/hCA XII 1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según la transformación específica que se desee .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos del compuesto .
Aplicaciones Científicas De Investigación
El modulador hA2A/hCA XII 1 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de los receptores de adenosina A2A y la anhidrasa carbónica XII.
Biología: Se utiliza en ensayos biológicos para comprender sus efectos en los procesos celulares.
Medicina: Se investiga su potencial aplicación terapéutica en el tratamiento del cáncer debido a su acción inhibitoria dual.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
El modulador hA2A/hCA XII 1 ejerce sus efectos antagonizando el receptor de adenosina A2A e inhibiendo la anhidrasa carbónica XII. El receptor de adenosina A2A está involucrado en varios procesos fisiológicos, incluida la inflamación y la respuesta inmune. La inhibición de este receptor puede modular estos procesos. La anhidrasa carbónica XII es una enzima involucrada en la regulación del pH y el equilibrio iónico. La inhibición de esta enzima puede interrumpir estos procesos, lo que lleva a posibles efectos terapéuticos en el cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
Modulador hA2A/hCA IX: Otro inhibidor dual que se dirige al receptor de adenosina A2A y la anhidrasa carbónica IX.
Modulador hA2A/hCA II: Se dirige al receptor de adenosina A2A y la anhidrasa carbónica II.
Modulador hA2A/hCA I: Se dirige al receptor de adenosina A2A y la anhidrasa carbónica I
Singularidad
El modulador hA2A/hCA XII 1 es único debido a su alta potencia y selectividad tanto para el receptor de adenosina A2A como para la anhidrasa carbónica XII. Esta acción inhibitoria dual lo convierte en una herramienta valiosa en la investigación del cáncer y el descubrimiento de fármacos .
Propiedades
Fórmula molecular |
C24H19N7O4S |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
N-[4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35) |
Clave InChI |
ZYILDTWBSDDXCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


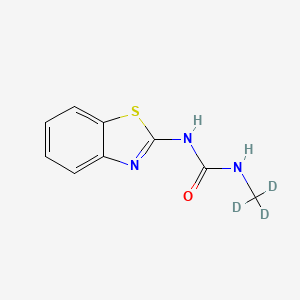
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
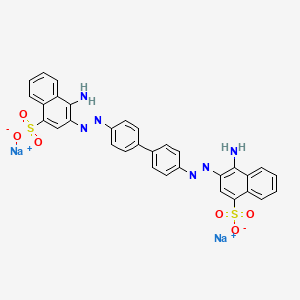

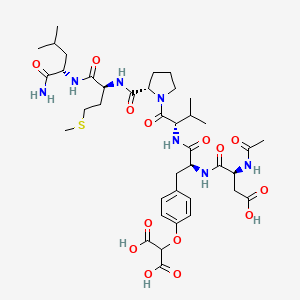
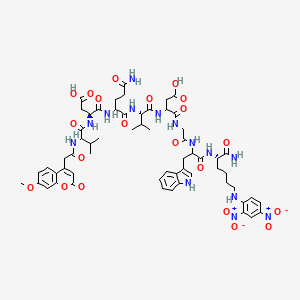
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
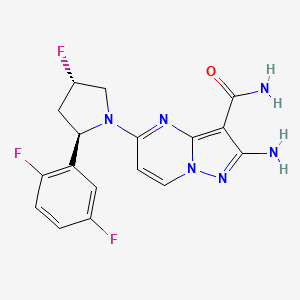
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
